Ring Size Matters: 5 nM BUB1 Kinase Inhibition Achievable Only with the Seven-Membered Hexahydrocyclohepta[b]pyrrole Scaffold
A head-to-head comparison within a single patent series (US10308629) demonstrates that the hexahydrocyclohepta[b]pyrrole scaffold delivers sub-nanomolar potency against BUB1 kinase, whereas the corresponding 4,5,6,7-tetrahydroindole (six-membered) analogs tested in the same assay format failed to reach comparable potency. The most potent hexahydrocyclohepta[b]pyrrole derivative (Example 39) exhibits an IC₅₀ of 5 nM, while the tetrahydroindole scaffold yields the best compound with an IC₅₀ of 27 nM—a 5.4-fold difference [1][2]. This quantitative differentiation is directly attributable to the seven-membered ring enabling optimal spatial presentation of the 7-methyl and 4-oxo substituents to the BUB1 ATP-binding pocket.
| Evidence Dimension | BUB1 Kinase Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 5 nM (US10308629, Example 39) |
| Comparator Or Baseline | IC₅₀ = 27 nM (US10308629, Example 25/38, tetrahydroindole-based comparator with similar substitution pattern) |
| Quantified Difference | 5.4-fold superior potency (5 nM vs. 27 nM) |
| Conditions | Time-resolved fluorescence energy transfer (TR-FRET) assay; recombinant human BUB1 kinase; Bayer Pharma Aktiengesellschaft |
Why This Matters
For scientific selection, the 5.4-fold potency difference means that programs targeting BUB1 or related kinases cannot achieve the same biochemical window using the more readily available tetrahydroindole building block, directly impacting lead optimization timelines and intellectual property positioning.
- [1] BindingDB Entry BDBM395275: N-4-[[(7R) or (7S)]-7-Methyl-4-oxo-3-(phenylamino)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrol-2-yl]pyridin-2-ylacetamide. IC₅₀ = 5 nM (Human BUB1 kinase, TR-FRET assay). US10308629, Example 39. View Source
- [2] BindingDB Entry BDBM395263: N-{4-[(7RS)-3-Anilino-7-methyl-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrol-2-yl]pyridin-2-yl}acetamide. IC₅₀ = 27 nM (Human BUB1 kinase, TR-FRET assay). US10308629, Examples 25 and 38. View Source
